1-butyl-5-(chloromethyl)-1H-tetrazole
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Overview
Description
1-butyl-5-(chloromethyl)-1H-tetrazole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the tetrazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(chloromethyl)-1H-tetrazole typically involves the reaction of 1-butyl-1H-tetrazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(chloromethyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles, depending on the nucleophile used.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-butyl-5-(chloromethyl)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-butyl-5-(chloromethyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-5-(chloromethyl)-1H-imidazole
- 1-butyl-5-(chloromethyl)-1H-pyrazole
- 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
Uniqueness
1-butyl-5-(chloromethyl)-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to imidazole and pyrazole derivatives. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-butyl-5-(chloromethyl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRBJRVTTBHFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407101 |
Source
|
Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-43-2 |
Source
|
Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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